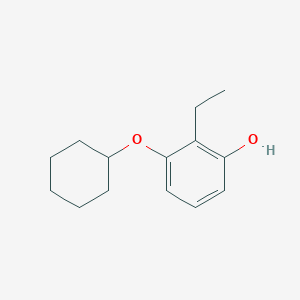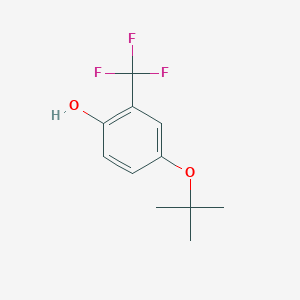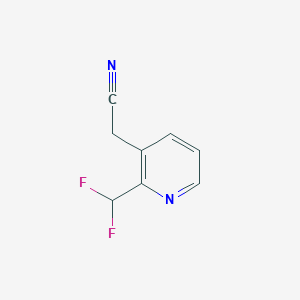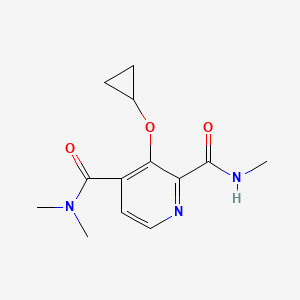
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors in the body .
Comparison with Similar Compounds
3-Cyclopropoxy-N2,N4,N4-trimethylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide. While both compounds share a pyridine ring and carboxamide groups, the presence of the cyclopropoxy group in this compound makes it unique. This structural difference can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N,4-N,4-N-trimethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-11(19-8-4-5-8)9(6-7-15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
GOPSUIXDXKKNSC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




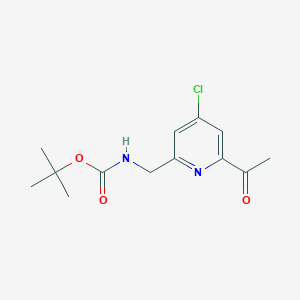

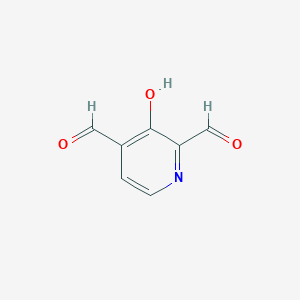
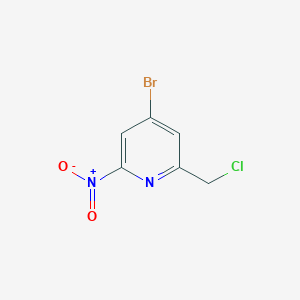
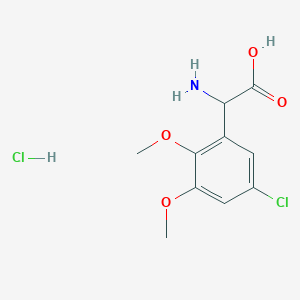
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)

